molecular formula C15H14BrN3O3 B11555961 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide

Cat. No.: B11555961
M. Wt: 364.19 g/mol
InChI Key: WUKPZHGDHYWFPY-GIJQJNRQSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is a complex organic compound that features a brominated methoxyphenoxy group and a pyridinylmethylidene acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a particular metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-pyridin-4-ylmethylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a brominated methoxyphenoxy group and a pyridinylmethylidene acetohydrazide moiety. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O3/c1-21-14-8-12(16)2-3-13(14)22-10-15(20)19-18-9-11-4-6-17-7-5-11/h2-9H,10H2,1H3,(H,19,20)/b18-9+

InChI Key

WUKPZHGDHYWFPY-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=NC=C2

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=NC=C2

Origin of Product

United States

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